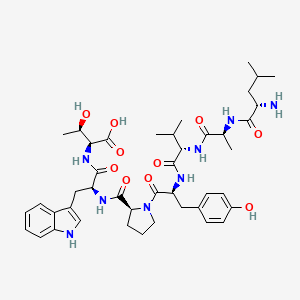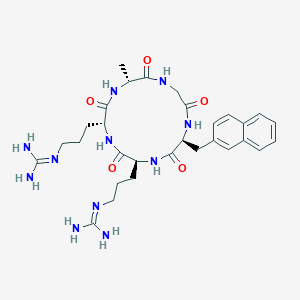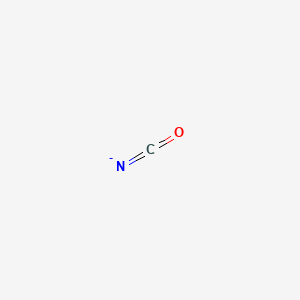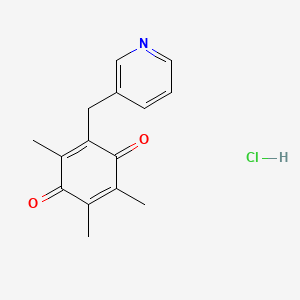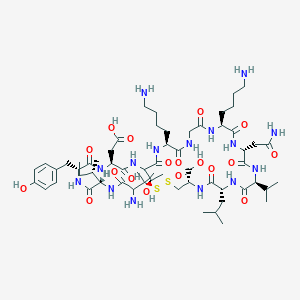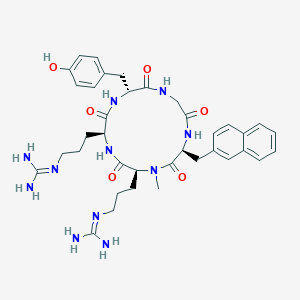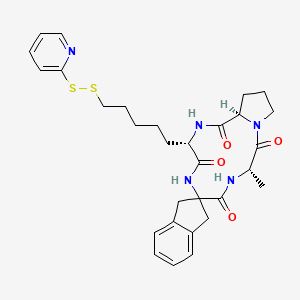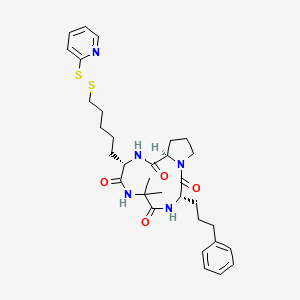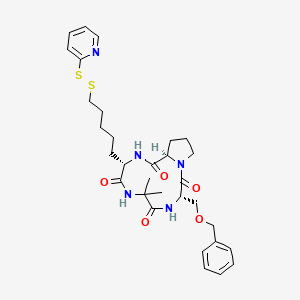
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating the presence of both D- and L- enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Industrial production also involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry to verify the peptide’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in diseases where peptide-based treatments are effective.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Glu(1)-DL-Ser-DL-Ile-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-Ile-DL-Lys(1)-OH: Similar structure but lacks the xiIle residues.
H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys-OH: Similar structure but lacks the terminal hydroxyl group.
Uniqueness
The presence of both D- and L- enantiomers in H-DL-Glu(1)-DL-Ser-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly-DL-Asp-DL-Asp-DL-xiIle-DL-Lys(1)-OH makes it unique compared to peptides composed solely of L-amino acids. This duality can influence the peptide’s stability, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C54H80N12O21 |
|---|---|
Poids moléculaire |
1233.3 g/mol |
Nom IUPAC |
15-amino-9,27-di(butan-2-yl)-3,30,33-tris(carboxymethyl)-12-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,26,29,32,35,38-undecaoxo-1,4,7,10,13,19,25,28,31,34,37-undecazabicyclo[37.3.0]dotetracontane-24-carboxylic acid |
InChI |
InChI=1S/C54H80N12O21/c1-5-26(3)43-51(83)59-31(54(86)87)10-7-8-18-56-38(69)17-16-30(55)45(77)63-36(25-67)49(81)65-44(27(4)6-2)52(84)61-32(20-28-12-14-29(68)15-13-28)46(78)62-35(23-42(75)76)53(85)66-19-9-11-37(66)50(82)57-24-39(70)58-33(21-40(71)72)47(79)60-34(22-41(73)74)48(80)64-43/h12-15,26-27,30-37,43-44,67-68H,5-11,16-25,55H2,1-4H3,(H,56,69)(H,57,82)(H,58,70)(H,59,83)(H,60,79)(H,61,84)(H,62,78)(H,63,77)(H,64,80)(H,65,81)(H,71,72)(H,73,74)(H,75,76)(H,86,87) |
Clé InChI |
QVRGILAZQGYCSV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)C(C)CC)CO)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


